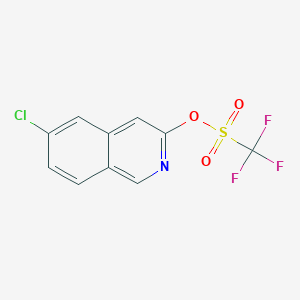
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate
描述
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 6-chloroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate typically involves the reaction of 6-chloroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
科学研究应用
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .
相似化合物的比较
Similar Compounds
Isoquinolin-3-yl trifluoromethanesulfonate: Similar in structure but without the chlorine atom at the 6-position.
3-aminoisoquinolines: Compounds with an amino group instead of the trifluoromethanesulfonate group.
1-chloroisoquinolines: Compounds with a chlorine atom at the 1-position instead of the 6-position.
Uniqueness
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .
属性
分子式 |
C10H5ClF3NO3S |
|---|---|
分子量 |
311.67 g/mol |
IUPAC 名称 |
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChI 键 |
OJRLBAIXHAMIGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
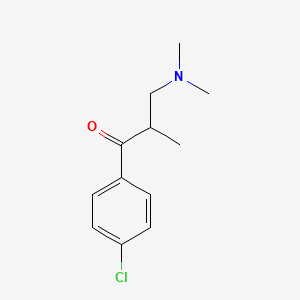
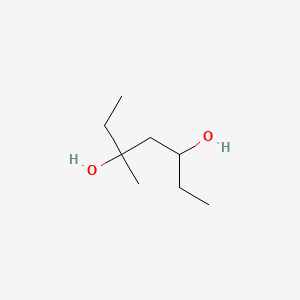
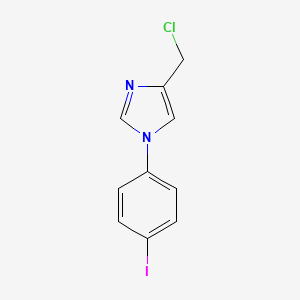
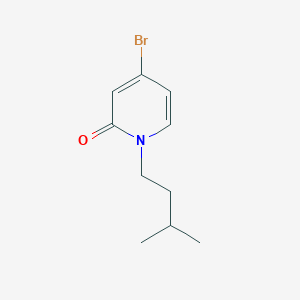
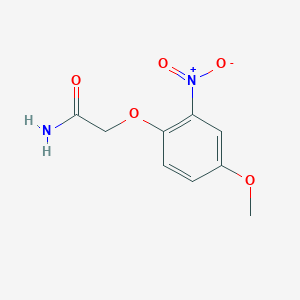
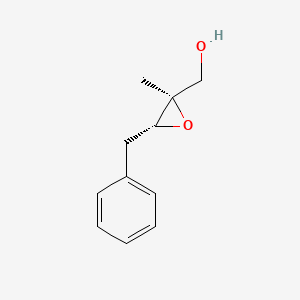
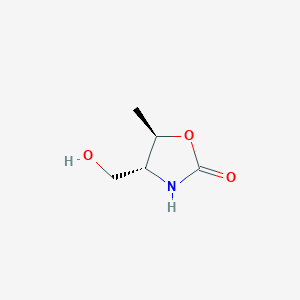
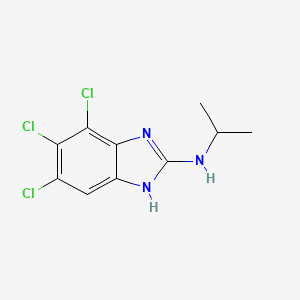
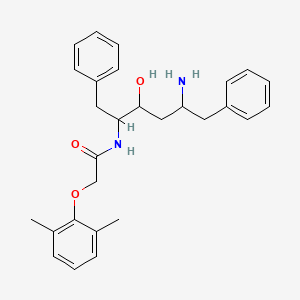
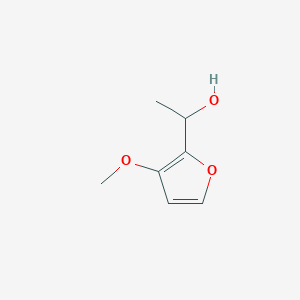
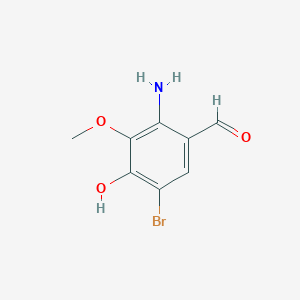

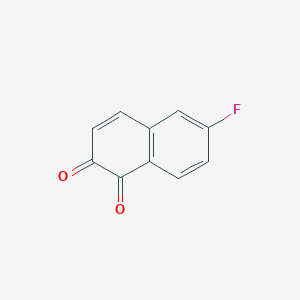
![(S)-4-[2-(4-amino-phenyl)-ethyl]-4,5-dihydro-oxazol-2-ylamine](/img/structure/B8353983.png)
